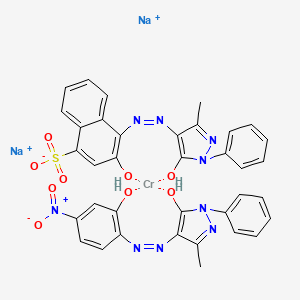
Boc-L-Hocys-OH.2Na
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Hocys-OH.2Na, also known as Disodium (S)-2-((tert-butoxycarbonyl)amino)-4-sulfidobutanoate, is a compound with the molecular formula C9H15NNa2O4S and a molecular weight of 279.26 g/mol . This compound is commonly used in peptide synthesis and organic chemistry due to its protective Boc group, which is stable under various conditions and can be easily removed when necessary .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Hocys-OH.2Na typically involves the protection of the amino group of L-homocysteine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-homocysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting Boc-protected L-homocysteine is then converted to its disodium salt form by neutralizing with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-Hocys-OH.2Na undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The thiol group in L-homocysteine can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Major Products Formed
Deprotection: L-homocysteine.
Substitution: Alkylated L-homocysteine derivatives.
Oxidation: Disulfides or sulfonic acids.
Applications De Recherche Scientifique
Boc-L-Hocys-OH.2Na has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Chemistry: Employed in the synthesis of complex organic molecules due to its protective Boc group.
Biological Studies: Used in the study of sulfur-containing amino acids and their role in biological systems.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Mécanisme D'action
The mechanism of action of Boc-L-Hocys-OH.2Na primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical reactions and can be easily removed under acidic conditions . This allows for selective reactions to occur without interference from the amino group. The thiol group in L-homocysteine can also participate in nucleophilic substitution and oxidation reactions, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Used as a reagent for introducing the Boc protective group.
Fmoc-L-Hocys-OH: Another protected form of L-homocysteine using the fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-L-Aph: Boc-protected 4-amino-D-phenylalanine, used in peptide synthesis.
Uniqueness
Boc-L-Hocys-OH.2Na is unique due to its combination of the Boc protective group and the thiol group in L-homocysteine. This allows for selective protection of the amino group while retaining the reactivity of the thiol group for further chemical modifications . The disodium salt form also enhances its solubility and stability in aqueous solutions .
Propriétés
Formule moléculaire |
C9H15NNa2O4S |
|---|---|
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
disodium;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfidobutanoate |
InChI |
InChI=1S/C9H17NO4S.2Na/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12;;/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12);;/q;2*+1/p-2/t6-;;/m0../s1 |
Clé InChI |
ANQOALIXAGPMQU-ILKKLZGPSA-L |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC[S-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC[S-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)


![Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)
![N-[6-[1,2-dihydroxy-3-(4-hydroxyphenyl)propyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B14796565.png)
![Magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14796572.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796587.png)

![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)
![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)

